molecular formula C9H7ClN2O2 B1296382 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-13-1

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1296382
CAS No.: 59128-13-1
M. Wt: 210.62 g/mol
InChI Key: IHZMECVRSCZAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS: 59128-13-1) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and an acetic acid side chain at position 2. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol . The compound exhibits moderate lipophilicity (XLogP3: 1.9) and serves as a key intermediate in pharmaceutical synthesis, particularly for conjugating bioactive molecules (e.g., platinum-based anticancer agents) .

Properties

IUPAC Name

2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZMECVRSCZAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315678
Record name (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59128-13-1
Record name 59128-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Halogen Substitution
  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 182181-19-7): Molecular Formula: C₈H₅ClN₂O₂; MW: 196.59 g/mol . Replaces the acetic acid side chain with a carboxylic acid group directly attached to the core. Applications: Used as a synthetic building block for kinase inhibitors and other heterocyclic derivatives .
  • 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid (CAS: 1221792-70-6):

    • Molecular Formula : C₉H₆F₃N₂O₂; Estimated MW : 234.15 g/mol .
    • Substitutes chlorine with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability. The -CF₃ group’s electronegativity may improve target affinity in drug discovery .
Alkyl and Aryl Substituents
  • 7-Methylimidazo[1,2-a]pyridine-2-acetic acid :

    • Molecular Formula : C₁₀H₁₀N₂O₂; MW : 190.20 g/mol .
    • A methyl group at position 7 instead of chlorine reduces steric hindrance and increases hydrophobicity compared to the chloro analog. This modification may enhance membrane permeability .
  • 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid (Zolpidem impurity):

    • Molecular Formula : C₁₇H₁₇N₂O₂; MW : 281.33 g/mol .
    • Incorporates a p-tolyl group at position 2 and a methyl group at position 5. The bulky aryl substituent may sterically hinder interactions with biological targets, as seen in its role as a zolpidem metabolite .

Functional Group Modifications

Ester Derivatives
  • Ethyl 6-chloroimidazo[1,2-a]pyridin-2-yl acetate (CAS: Not specified): The ethyl ester form of the target compound, with improved solubility in organic solvents. Hydrolysis of the ester yields the active acetic acid form, a common prodrug strategy .
Carboxamide Derivatives
  • 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide (CAS: Not specified): Molecular Formula: C₁₅H₁₁Cl₂N₃O; MW: 320.17 g/mol .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications References
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid C₉H₇ClN₂O₂ Cl (position 6), acetic acid (position 2) 210.62 Pharmaceutical intermediate; Pt(IV) conjugates
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ Cl (position 6), carboxylic acid (position 2) 196.59 Kinase inhibitor precursor
2-[6-(Trifluoromethyl)imidazo...]acetic acid C₉H₆F₃N₂O₂ CF₃ (position 6), acetic acid (position 2) 234.15 (estimated) Enhanced lipophilicity for drug design
7-Methylimidazo[1,2-a]pyridine-2-acetic acid C₁₀H₁₀N₂O₂ Me (position 7), acetic acid (position 2) 190.20 Improved membrane permeability
2-(4-Methylphenyl)-6-methylimidazo...acetic acid C₁₇H₁₇N₂O₂ p-tolyl (position 2), Me (position 6) 281.33 Zolpidem impurity; metabolic studies

Biological Activity

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a chloroimidazo[1,2-a]pyridine moiety connected to an acetic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antiprotozoal properties.

  • Molecular Formula : C9H7ClN2O2
  • Molecular Weight : 210.62 g/mol
  • Structure : The presence of the chlorine atom in the imidazo[1,2-a]pyridine structure enhances its reactivity and biological activity.

While the precise biological targets of this compound are not fully elucidated, preliminary studies suggest that it may interact with DNA through intercalation or groove binding mechanisms. This interaction is believed to contribute to its antiprotozoal effects, as well as potential antimicrobial activities.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and protozoal infections. A comparative analysis of structurally similar compounds demonstrates varying degrees of activity:

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-Chloroimidazo[1,2-a]pyridin-2-acetic acidC9H7ClN2O2Similar structure; lacks hydrochloride saltAntimicrobial properties
Imidazo[1,2-a]pyridine-2-acetic acidC9H8N2O2No chlorine substitution; more basicPotential anti-inflammatory effects
Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetateC10H9ClN2O3Ester derivative; higher lipophilicityAntiprotozoal activity

Anti-inflammatory Effects

The compound's structural similarity to other biologically active compounds suggests it may also possess anti-inflammatory properties. Further research is needed to confirm these effects and elucidate the underlying mechanisms.

Antiprotozoal Activity

Studies have demonstrated that this compound exhibits notable antiprotozoal activity. For instance, it has been shown to be effective against Cryptosporidium species in vitro and in vivo models. The compound's mechanism likely involves disruption of protozoal DNA synthesis or function.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of imidazo[1,2-a]pyridine and evaluating their biological activities. One notable study synthesized a series of peptidomimetics containing this moiety and screened them for antibacterial activity. The results indicated modest antibacterial effects but highlighted the potential for further optimization to enhance efficacy.

Moreover, a study exploring structure-activity relationships (SAR) for related compounds revealed that modifications in the imidazo[1,2-a]pyridine structure could significantly impact biological potency. For example, alterations in substituents at specific positions on the ring system were found to affect both lipophilicity and target affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.